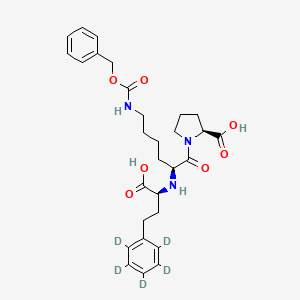
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-pro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate is a complex polymer known for its versatile applications in various fields. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl- with 2-(diethylamino)ethyl ester and 2-methylpropyl 2-methyl-2-propenoate. It is commonly used in the production of adhesives, coatings, and as a component in various industrial processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate typically involves the following steps:
Esterification Reaction: The initial step involves the esterification of 2-propenoic acid, 2-methyl- with 2-(diethylamino)ethyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Polymerization: The resulting ester is then polymerized with 2-methylpropyl 2-methyl-2-propenoate using free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the esterification and polymerization reactions are carried out under controlled conditions. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product. The polymer is then purified through processes such as precipitation, filtration, and drying.
化学反应分析
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, particularly at the ester and amine functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the ester groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The polymer can participate in nucleophilic substitution reactions, especially at the amine group. Halogenated compounds like alkyl halides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines and esters.
科学研究应用
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of various functional materials
Biology
In biological research, the polymer is used in the development of drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Medicine
In medicine, the polymer is explored for its potential in creating biocompatible coatings for medical devices. Its unique properties help in reducing the risk of infections and improving the longevity of implants.
Industry
Industrially, the polymer is used in the production of adhesives, coatings, and sealants
作用机制
The mechanism by which this polymer exerts its effects is primarily through its ability to form strong intermolecular interactions. The ester and amine groups in the polymer chain can form hydrogen bonds and ionic interactions with various substrates, enhancing its adhesive and coating properties. Additionally, the polymer can undergo cross-linking reactions, which further improve its mechanical strength and stability.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: Similar in structure but with dimethylamino groups instead of diethylamino groups.
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: The monomeric form of the polymer.
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with ethyl 2-methyl-2-propenoate: A similar polymer with ethyl groups instead of methylpropyl groups.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate lies in its combination of ester and amine functionalities, which provide a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both strong adhesion and resistance to environmental factors.
This detailed article covers the essential aspects of the compound, from its synthesis to its applications and unique properties
属性
CAS 编号 |
129698-94-8 |
|---|---|
分子式 |
C18H33NO4 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19NO2.C8H14O2/c1-5-11(6-2)7-8-13-10(12)9(3)4;1-6(2)5-10-8(9)7(3)4/h3,5-8H2,1-2,4H3;6H,3,5H2,1-2,4H3 |
InChI 键 |
OBYXGMPNHFICIT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
规范 SMILES |
CCN(CC)CCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
相关CAS编号 |
129698-94-8 |
同义词 |
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)



